![molecular formula C24H24N4O4 B2997347 N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-76-4](/img/structure/B2997347.png)
N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . They have enhanced biological potential, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant, etc .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .Physical And Chemical Properties Analysis
Pyrimidines are much weaker bases than pyridine and are soluble in water . They are also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .Scientific Research Applications
Crystal Structure and Computational Study
The title compound has been characterized using single crystal X-ray diffraction. The crystal structure reveals that it crystallizes in the orthorhombic space group Pna2₁. Key features include:
- Theoretical Modeling : Both DFT (Density Functional Theory) and HF (Hartree-Fock) modeling techniques were used to compare theoretical and experimental results. Geometric parameters from both methods are in good agreement .
Biological Activity and Medicinal Applications
1,2,4-Triazoles, like the compound , exhibit diverse biological activities. Some notable applications include:
Drug Development
Triazole moieties are present in drugs used to prevent breast cancer, such as Vorozole, Anastrozole, and Letrozole. These compounds highlight the importance of triazoles in medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidine derivatives, a class to which this compound belongs, frequently target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is known that pyridopyrimidine drugs often inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR leads to a decrease in the synthesis of RNA and DNA, as tetrahydrofolate is necessary for these processes . This can result in the death of rapidly dividing cells, such as cancer cells .
Result of Action
The result of the action of this compound, given its potential inhibition of DHFR, could be the death of rapidly dividing cells, such as cancer cells . This is due to the reduced synthesis of RNA and DNA, which are necessary for cell division .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15-7-9-17(10-8-15)28-23(30)21-20(26-24(28)31)19(14-27(21)2)22(29)25-12-11-16-5-4-6-18(13-16)32-3/h4-10,13-14H,11-12H2,1-3H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTDKZKFSSVDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCC4=CC(=CC=C4)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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